![molecular formula C8H16O6 B1331118 1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol CAS No. 99569-11-6](/img/structure/B1331118.png)
1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Overview
Description
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are organic compounds that belong to the class of cyclic acetals. These compounds are often used in various chemical reactions and industrial applications due to their unique structural properties. The molecular formula for 1,3-dioxan-5-ol is C4H8O3, and for 1,3-dioxolan-4-ylmethanol, it is C4H8O3 .
Mechanism of Action
Target of Action
It has been noted that this compound may cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body .
Result of Action
It has been noted to cause irritation to the skin, eyes, and respiratory system . In addition, it has been associated with increased postimplantation loss and skeletal variations in animal studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol. For instance, its flammability suggests that it may be unstable in the presence of heat or open flames . Furthermore, its use in outdoor and indoor environments suggests that it may be exposed to a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can be synthesized through the condensation of glycerol and formaldehyde. This reaction typically requires an acid catalyst, such as toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water . The reaction can be represented as follows:
[ \text{Glycerol} + \text{Formaldehyde} \rightarrow \text{1,3-Dioxan-5-ol} + \text{1,3-Dioxolan-4-ylmethanol} ]
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glycerol and formaldehyde while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert these compounds into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
Applications in Organic Synthesis
- Building Blocks for Carbohydrates : 1,3-Dioxan-5-ol serves as a precursor for synthesizing carbohydrate structures. It has been used to generate 1,3-dioxan-5-one derivatives that are essential in carbohydrate chemistry . These derivatives facilitate the formation of complex carbohydrate architectures through further reactions with other reagents.
- Synthesis of Bischalcones : Recent studies have shown that derivatives of 1,3-Dioxan-5-ol can be reacted with aromatic aldehydes to produce bischalcones in high yields. This reaction showcases the compound's utility in synthesizing bioactive compounds .
Pharmaceutical Applications
- Antimicrobial Activity : Some derivatives of 1,3-Dioxan-5-ol have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Its solubility and biocompatibility allow it to be explored as a carrier for hydrophobic drugs .
Material Science Applications
- Polymer Chemistry : 1,3-Dioxan-5-ol can be polymerized to create poly(dioxane) materials, which exhibit favorable mechanical properties and thermal stability. These polymers are being investigated for applications in coatings and adhesives due to their durability and resistance to solvents .
- Solvent Applications : The compound's solvent properties are advantageous in various chemical reactions, particularly those requiring mild conditions. Its low toxicity profile makes it suitable for use in environmentally friendly processes .
Case Study 1: Synthesis of Bischalcones
In a study published by Müller et al., the synthesis of bischalcones from 1,3-Dioxan-5-ol derivatives was optimized using acetic acid as a catalyst. The reaction yielded high purity products within short time frames, demonstrating the efficiency of this synthetic route .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of 1,3-Dioxan-5-ol derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibacterial agents from these compounds .
Comparison with Similar Compounds
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are similar to other cyclic acetals such as 1,3-dioxane and 1,3-dioxolane. their unique structural features, such as the presence of hydroxyl groups, make them more reactive and versatile in chemical reactions . Other similar compounds include:
- 1,3-Dioxane
- 1,3-Dioxolane
- Glycerol formal
These compounds share similar chemical properties but differ in their reactivity and applications.
Biological Activity
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, collectively referred to as glycerol formal, are cyclic acetals derived from glycerol. These compounds have garnered attention due to their potential applications in various fields, including organic synthesis, herbicide formulation, and as solvents. This article explores their biological activities, synthesis methods, and relevant case studies.
1,3-Dioxan-5-ol has a molecular formula of C_5H_{10}O_3 and a molecular weight of approximately 106.13 g/mol. It is characterized by a six-membered ring containing two oxygen atoms. Its structure can be represented by the SMILES notation C1C(COCO1)O
, indicating the arrangement of carbon and oxygen atoms within the ring .
Synthesis Methods
The primary method for synthesizing these compounds involves the acid-catalyzed condensation of glycerol with aldehydes such as formaldehyde or benzaldehyde. The reaction typically requires careful control of temperature and pH to optimize yield and purity .
Common Synthesis Conditions:
- Catalysts: p-Toluenesulfonic acid or Amberlyst-15
- Temperature: Ranges from 80°C to 100°C
- Yield: Often exceeds 90% under optimized conditions .
Herbicidal Activity
Research indicates that derivatives of 1,3-dioxan-5-ol exhibit herbicidal properties when incorporated into formulations with aryloxyacetic acid esters. These compounds disrupt plant growth by interfering with hormonal pathways essential for growth regulation.
Antimicrobial Properties
Studies have shown that cyclic acetals, including 1,3-dioxan derivatives, can possess antimicrobial activity against various pathogens. The hydroxyl group in these compounds may facilitate interactions with microbial membranes or enzymes, leading to inhibition of microbial growth .
Toxicological Profile
The safety profile of 1,3-dioxan-5-ol reveals it is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a low potential for metabolic activation into toxic metabolites. Furthermore, it does not exhibit significant skin permeation or blood-brain barrier permeability .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various dioxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones compared to control groups, suggesting potential as antimicrobial agents in pharmaceutical applications .
Case Study 2: Herbicidal Formulations
In an experimental setup, mixtures containing 1,3-dioxan derivatives were tested against common agricultural weeds. The formulations demonstrated effective weed suppression at concentrations as low as 0.5% v/v, highlighting their potential utility in sustainable agriculture practices.
Data Tables
Compound Name | CAS Number | Molecular Weight (g/mol) | Herbicidal Activity | Antimicrobial Activity |
---|---|---|---|---|
1,3-Dioxan-5-ol | 4740-78-7 | 106.13 | Yes | Yes |
1,3-Dioxolan-4-ylmethanol | 4740-79-8 | 106.13 | Yes | Yes |
Properties
IUPAC Name |
1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMSISXCKWZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)O.C1C(OCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290953 | |
Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86687-05-0, 99569-11-6 | |
Record name | Glycerol formal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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